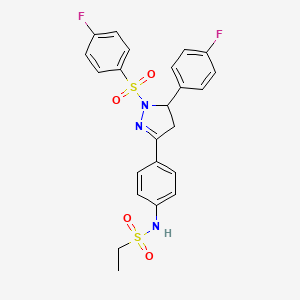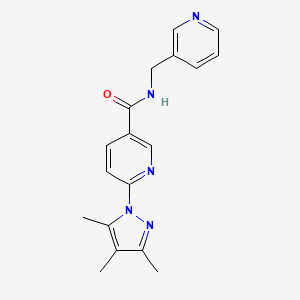
二甲基(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)氧化膦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a unique chemical compound with immense research potential. It’s a solid form chemical with the empirical formula (Hill Notation): C15H22BNO3 and a molecular weight of 275.15 .
Physical and Chemical Properties Analysis
This compound is a solid form chemical . Its density is not explicitly mentioned in the search results. The boiling point and melting point are also not provided.科学研究应用
纳米颗粒的增强荧光发射
二甲基(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)氧化膦的一个重要应用是开发具有增强荧光发射的纳米颗粒。这些纳米颗粒由杂双功能聚芴单元构建,在 Suzuki-Miyaura 链增长聚合中利用三配位配合物。所得杂双取代聚芴与聚乙二醇共价连接后,在水中形成稳定的纳米颗粒。这些颗粒表现出高量子产率的亮荧光,可以通过向染料标记物传递能量进一步调整为更长的波长,从而实现对各种科学和技术应用至关重要的持久荧光亮度 (Fischer, Baier, & Mecking, 2013)。
聚合物的阻燃性
另一个应用涉及合成二甲基(糠氧甲基)氧化膦和相关化合物,这些化合物已被用于制备具有降低可燃性的含磷呋喃聚合物。通过聚合特定的氧化膦制备的这些聚合物与不含磷的对应物相比,表现出明显更高的氧指数,表明阻燃性增强。这种特性使这种材料在防火安全至关重要的行业中变得有价值,为开发更安全、更具弹性的聚合物材料提供了科学途径 (Varbanov & Borissov, 1984)。
牙科树脂中的光聚合
在牙科材料科学中,二甲基(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)氧化膦相关化合物(如苯双(2,4,6-三甲基苯甲酰)氧化膦 (BAPO))已被探索作为牙科树脂聚合的光引发剂。BAPO 在增强聚合动力学和改善牙科树脂的机械性能(如弯曲强度和弹性模量)方面表现出优异的性能。这一应用强调了此类化合物在医用材料科学中的潜力,特别是在提高牙科修复材料的质量和耐久性方面 (Meereis et al., 2014)。
作用机制
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as the suzuki-miyaura coupling reaction .
Mode of Action
It’s known that phosphine oxides are often used as ligands in various chemical reactions due to their ability to donate electron pairs .
Biochemical Pathways
Boron-containing compounds like this one are known to play a role in various organic synthesis reactions .
Result of Action
It’s known that phosphine oxides can participate in various chemical reactions, influencing the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light and air should be avoided during storage . Furthermore, the compound is typically stored under inert gas and in a cool, dry place .
生化分析
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on how the effects of Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide vary with different dosages in animal models .
属性
IUPAC Name |
2-(4-dimethylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BO3P/c1-13(2)14(3,4)18-15(17-13)11-7-9-12(10-8-11)19(5,6)16/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBGUSJMWBCZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2889914.png)
![3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2889916.png)



![N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2889921.png)

![2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2889923.png)
![4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2889925.png)
![6-bromo-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2H-indazole-3-carboxamide](/img/structure/B2889927.png)




